molecular formula C16H19NO3 B3112994 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1932366-14-7

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

Cat. No. B3112994
CAS RN: 1932366-14-7
M. Wt: 273.33
InChI Key: JKZDTRIMZKHSOR-STQMWFEESA-N
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Description

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate, also known as Cis-TBOA, is a chemical compound used in scientific research. It belongs to the class of pyrrole carboxylates and has been found to have various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Photocyclodimerization Studies

Research on derivatives of tert-butyl dihydro-pyrrole carboxylates, closely related to the compound , has shown significant insights into photocyclodimerization processes. The X-ray structure of a major photocyclodimer obtained from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was determined, providing valuable information on the constitution and configuration of these types of compounds (Kopf, Wrobel, & Margaretha, 1998).

Diastereoselectivity in Crossed-Aldol-Type Reactions

Studies on the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving tert-butyl dihydro-pyrrole carboxylate derivatives have been conducted. These investigations provide insights into the stereochemical outcomes of reactions involving such compounds, which are pivotal for synthesizing complex organic molecules with precise chiral centers (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

Organocatalyzed Synthesis

Research on the organocatalyzed synthesis of tert-butyl amino-cyano-oxo-phenyl dihydropyrano[2,3-c]pyrrole derivatives, which are structurally related to the compound of interest, has been explored. These studies shed light on the synthetic pathways and the structural elucidation of these complex molecules, contributing to the broader field of organic synthesis and catalysis (Hozjan et al., 2023).

Continuous Photo Flow Chemistry Applications

Investigations into the scale-up synthesis of deuterium-labeled cyclobutane derivatives using continuous photo flow chemistry highlight the potential for applying similar methodologies to the synthesis of compounds like "Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate". Such techniques are crucial for the efficient and scalable production of biologically active compounds and those used in material sciences (Yamashita, Nishikawa, & Kawamoto, 2019).

properties

IUPAC Name

tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDTRIMZKHSOR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 3
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
Reactant of Route 6
Reactant of Route 6
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate

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